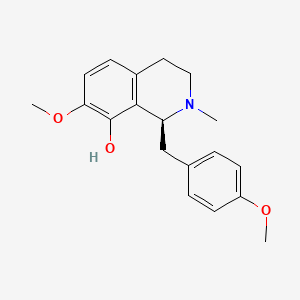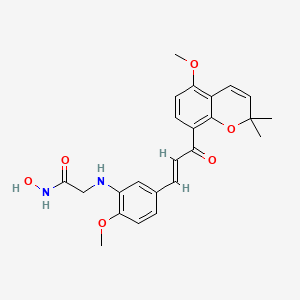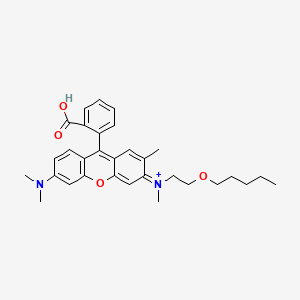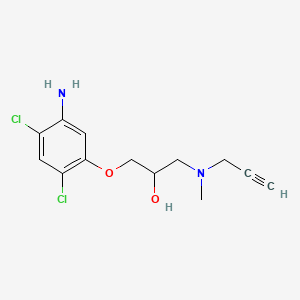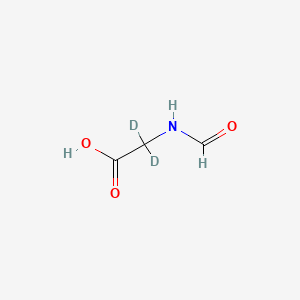
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is a synthetic organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a ketone functional group. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Ketone Formation: The ketone functional group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Deprotected amino compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is used in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other enzyme inhibitors.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific functional properties.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with enzyme active sites. The ketone functional group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate .
- tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate .
Uniqueness
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields. Its tert-butyl ester group provides stability, while the benzyloxycarbonyl-protected amino group offers selective deprotection options, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXBUWPBDVKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
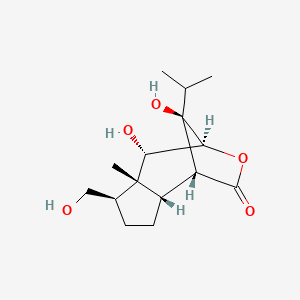

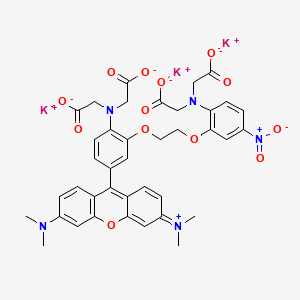
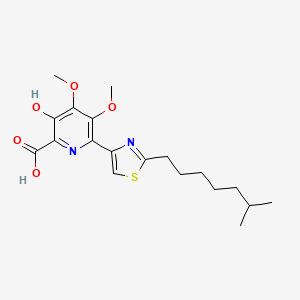
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
